AZD3965 - 1448671-31-5

AZD3965

Catalog Number: EVT-260457
CAS Number: 1448671-31-5
Molecular Formula: C21H24F3N5O5S
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD3965 is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1) [ [], [] ]. MCTs are a family of proton-linked transporters that facilitate the movement of monocarboxylates such as lactate, pyruvate, and ketone bodies across the plasma membrane [ [], [], [], [] ]. AZD3965 exhibits selectivity for MCT1 over MCT2 and does not inhibit MCT4 at relevant concentrations [ [], [] ]. This selectivity makes it a valuable tool for studying the role of MCT1 in various biological processes, particularly in cancer research where MCT1 is often overexpressed [ [], [], [], [], [] ].

α-Cyano-4-hydroxycinnamic acid (CHC)

  • Compound Description: α-Cyano-4-hydroxycinnamic acid (CHC) is a known nonspecific inhibitor of monocarboxylate transporters (MCTs) 1, 2, and 4. []
  • Relevance: CHC exhibits a broader spectrum of inhibition compared to AZD3965, which specifically targets MCT1. This difference in selectivity makes CHC a useful tool to study the effects of general MCT inhibition in comparison to the specific inhibition of MCT1 by AZD3965. [, ]

AR-C155858

  • Compound Description: AR-C155858 is a pyrrole pyrimidine derivative, representing a potent MCT1 inhibitor with potential immunomodulatory and chemotherapeutic properties. []
  • Relevance: Structurally similar to AZD3965, AR-C155858 also acts as a potent MCT1 inhibitor. Studies suggest that AR-C155858 might even act as a potential substrate for MCT1. These similarities and differences with AZD3965 make AR-C155858 a valuable compound for comparative studies on MCT1 inhibition mechanisms and potential therapeutic applications. [, ]

[18F]-S-fluorolactate ([18F]-S-FL)

  • Compound Description: [18F]-S-fluorolactate ([18F]-S-FL) is an 18F-labeled lactate analogue used as a probe for investigating lactate metabolism. []
  • Relevance: Although not structurally related to AZD3965, [18F]-S-FL is used alongside AZD3965 in research to track changes in lactate metabolism upon MCT1 inhibition. This pairing allows researchers to directly visualize and quantify the impact of AZD3965 on lactate uptake and utilization within tumor models. []

[18F]fluorodeoxyglucose ([18F]FDG)

  • Compound Description: [18F]fluorodeoxyglucose ([18F]FDG) is a radioactive glucose analog commonly used in positron emission tomography (PET) imaging to visualize glucose metabolism. []
  • Relevance: While not structurally similar to AZD3965, [18F]FDG is utilized in conjunction with AZD3965 in research to assess the impact of MCT1 inhibition on glucose metabolism. Comparing the uptake and distribution of [18F]FDG in the presence and absence of AZD3965 provides insights into the metabolic adaptations of cancer cells upon MCT1 blockade. [, ]

Metformin

  • Compound Description: Metformin is a widely used anti-diabetic drug that also exhibits anti-cancer properties. It acts by inhibiting mitochondrial complex I, thereby suppressing oxidative phosphorylation. []
  • Relevance: Metformin's mechanism of action complements the effects of AZD3965. Combining these two compounds creates a synergistic effect by simultaneously inhibiting both glycolysis (through AZD3965) and oxidative phosphorylation (through Metformin), pushing cancer cells toward metabolic catastrophe and cell death. [, ]

UK5099

  • Compound Description: UK5099 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC). []
  • Relevance: Similar to Metformin, UK5099 disrupts mitochondrial metabolism, but through a different mechanism. Combining UK5099 with AZD3965 aims to create a synergistic anti-cancer effect by blocking both lactate export (through AZD3965) and pyruvate import into the mitochondria (through UK5099), thereby further limiting the metabolic flexibility of cancer cells. []

Phenformin

  • Compound Description: Phenformin is another biguanide drug, like Metformin, that inhibits mitochondrial complex I. []
  • Relevance: Phenformin shares a similar mechanism of action with Metformin, but with potentially higher potency. Combining Phenformin with AZD3965 aims to exploit the same synergistic principle of simultaneous glycolysis and oxidative phosphorylation inhibition to induce cancer cell death. []

Syrosingopine

  • Compound Description: Syrosingopine is a dual inhibitor of MCT1 and MCT4. []
  • Relevance: Unlike AZD3965, which selectively targets MCT1, Syrosingopine can block both MCT1 and MCT4, preventing lactate efflux through either transporter. This broader activity makes Syrosingopine a potentially more effective inhibitor of the reverse Warburg effect in multiple myeloma, where both MCT1 and MCT4 are expressed. [, ]

SR13800

  • Compound Description: SR13800 is a small molecule inhibitor of MCT1. []
  • Relevance: Similar to AZD3965, SR13800 blocks MCT1 activity, disrupting lactate transport. Combining SR13800 with strategies that increase lactate catabolism, such as BACH1 depletion, enhances the anti-cancer effects by forcing cells to rely on lactate as a fuel source while simultaneously inhibiting its uptake. []
Source and Classification

AZD3965 was developed by AstraZeneca and is classified as a small molecule inhibitor targeting the monocarboxylate transporter family, specifically MCT1. The compound has shown selectivity against MCT2 but minimal activity against MCT3 and MCT4, which are also involved in lactate transport. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Synthesis Analysis

The synthesis of AZD3965 involves complex organic chemistry techniques. While specific proprietary details of the synthesis process are not publicly disclosed, general methods for synthesizing similar compounds typically include:

  1. Starting Materials: The synthesis often begins with commercially available aromatic compounds that serve as the backbone for further modifications.
  2. Functionalization: Key functional groups are introduced through reactions such as electrophilic aromatic substitution or nucleophilic addition, depending on the desired properties of the final compound.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography or recrystallization to ensure high purity necessary for biological testing.

The synthesis process must be optimized to achieve high yield and purity while maintaining the compound's pharmacological properties.

Molecular Structure Analysis

AZD3965 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with monocarboxylate transporters. While detailed structural data is proprietary, it is known that AZD3965 features:

  • Aromatic Rings: These contribute to its hydrophobic interactions with transporter proteins.
  • Amine and Carboxyl Groups: These functional groups are essential for binding affinity and selectivity towards MCT1.

The molecular formula and weight of AZD3965 are critical for understanding its pharmacokinetic properties, although specific values were not disclosed in the available literature .

Chemical Reactions Analysis

AZD3965 primarily engages in biochemical interactions rather than traditional chemical reactions. Its main action involves:

  • Inhibition of Lactate Transport: By blocking MCT1, AZD3965 prevents lactate from being exported out of cancer cells, leading to intracellular accumulation.
  • Metabolic Shift: The inhibition results in altered metabolic pathways within cancer cells, promoting a shift from glycolysis to oxidative phosphorylation under certain conditions.

These biochemical interactions can lead to increased intracellular lactate levels, which may induce cell death or growth inhibition in tumors dependent on lactate export for survival .

Mechanism of Action

The mechanism of action of AZD3965 revolves around its ability to inhibit the monocarboxylate transporter 1. This inhibition leads to several downstream effects:

  1. Increased Intracellular Lactate: As AZD3965 blocks lactate efflux, cells experience an accumulation of lactate, which can lead to metabolic stress.
  2. Altered Metabolism: The compound shifts cellular metabolism towards increased reliance on oxidative phosphorylation rather than glycolysis when MCT4 is not expressed .
  3. Enhanced Apoptosis: In preclinical models, AZD3965 has been shown to enhance apoptosis in lymphoma cell lines when used in combination with other chemotherapeutics like doxorubicin .

These mechanisms highlight the potential of AZD3965 as a therapeutic agent targeting metabolic vulnerabilities in cancer cells.

Physical and Chemical Properties Analysis

AZD3965 exhibits several physical and chemical properties that influence its pharmacological profile:

Understanding these properties helps inform dosage forms and delivery methods in clinical settings.

Applications

The primary application of AZD3965 lies within oncology, particularly in treating cancers with high metabolic demands that rely on lactate transport for survival. Specific applications include:

Properties

CAS Number

1448671-31-5

Product Name

AZD3965

IUPAC Name

5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-ylthieno[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C21H24F3N5O5S

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C21H24F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,33H,6-8H2,1-5H3,(H,25,26)/t20-/m0/s1

InChI Key

PRNXOFBDXNTIFG-FQEVSTJZSA-N

SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

AZD3965; AZD-3965; AZD 3965.

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4CC(CO4)(C)O

Isomeric SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)N4C[C@](CO4)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.